Home > Products > Screening Compounds P116895 > 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-5138027
CAS Number:
Molecular Formula: C18H15BrN2O2
Molecular Weight: 371.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) []. It exhibits activity exclusively in its (+)-enantiomer (GAT107) [].
  • Relevance: 4BP-TQS shares the core tricyclic ring system (tetrahydroquinoline fused with cyclopentane) with the target compound, 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key structural difference is the presence of a sulfonamide group at the 8th position in 4BP-TQS, which is absent in the target compound. Additionally, the target compound has a nitro group at the 6th position, which is not present in 4BP-TQS.

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107 is the active (+)-enantiomer of 4BP-TQS, a potent ago-PAM of α7 nAChRs [, ]. It exhibits direct allosteric activation and modulation of α7 nAChRs and can prime the receptor for enhanced responses to orthosteric agonists [].
  • Relevance: Similar to 4BP-TQS, GAT107 shares the core tricyclic ring structure with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, differing in the sulfonamide group at the 8th position and the nitro group at the 6th position of the target compound [, , ].

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a type II positive allosteric modulator (PAM) of α7 nAChRs, enhancing receptor activation by orthosteric agonists [, , , ]. It exhibits antihyperalgesic and antiallodynic effects in animal models of neuroinflammatory pain [].

Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

  • Compound Description: Initially described as a silent allosteric modulator, 2,3,5,6TMP-TQS exhibits distinct activity profiles for its enantiomers. The (−)-enantiomer acts as an antagonist of allosteric activation, whereas the (+)-enantiomer exhibits PAM activity at α7 nAChRs [].
  • Relevance: 2,3,5,6TMP-TQS shares the same core structure as 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, including the tetrahydroquinoline-cyclopentane system. Key differences include the presence of a tetramethylphenyl group instead of bromophenyl and a sulfonamide group at the 8th position instead of a nitro group at the 6th position in the target compound [].

4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS) & 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

  • Compound Description: These compounds are structural isomers of 4BP-TQS, with the bromine atom located at the ortho and meta positions of the phenyl ring, respectively. Unlike 4BP-TQS, 2BP-TQS and 3BP-TQS lack allosteric agonist activity but retain PAM activity at α7 nAChRs [].
  • Relevance: 2BP-TQS and 3BP-TQS are structurally similar to 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the core tricyclic ring system and the bromophenyl substitution. The main differences are the position of the bromine atom on the phenyl ring and the presence of a sulfonamide group at the 8th position instead of a nitro group at the 6th position in the target compound [].
  • Compound Description: These compounds are structural analogs of 4BP-TQS, with modifications to the halogen atom or substituent at the para position of the phenyl ring. They exhibit pharmacological properties characteristic of allosteric agonists but display variations in activation/inactivation rates and levels of desensitization at α7 nAChRs [, ].
  • Relevance: 4CP-TQS, 4IP-TQS, and 4MP-TQS share the same core structure with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, differing primarily in the para substituent of the phenyl ring and the presence of a sulfonamide group instead of a nitro group at the 6th position in the target compound [, ].

4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

  • Compound Description: 4FP-TQS, a structural analog of 4BP-TQS with a fluorine atom replacing the bromine at the para position, lacks allosteric agonist activity. It acts as a potentiator of acetylcholine responses and an antagonist of allosteric agonist-induced responses at α7 nAChRs [].
  • Relevance: 4FP-TQS shares the same core structure as 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, with differences in the halogen atom on the phenyl ring and the sulfonamide group instead of a nitro group at the 6th position of the target compound [].

4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: These compounds are a class of substituted cyclopenta[c]quinolines synthesized through Lewis acid-catalyzed reactions []. While their specific biological activity is not described in the provided abstract, their structure suggests potential relevance as scaffolds for further derivatization.
  • Relevance: 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines share the core tricyclic ring system with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The primary difference lies in the substituent at the 4th position, with a benzoyl group in this class compared to a bromophenyl group in the target compound [].

N-acyl-4-phenyl-1,2-epoxides and N-acyl-4-phenyl-1,2-diols of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: This class of compounds was synthesized through oxidation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. The synthesized 1,2-epoxides were evaluated for acute toxicity, cytotoxicity, analgesic activity, and influence on locomotion and exploration [].
  • Relevance: This class shares the core tricyclic structure of 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Key differences include the presence of an N-acyl group, variations in the phenyl ring substituent, and the presence of either an epoxide or diol group at the 1,2-position, which are not present in the target compound [].

2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-yl)propan-1-ol

  • Compound Description: This compound belongs to a group of tricyclic tetrahydroquinoline derivatives investigated as selective androgen receptor modulators (SARMs) for potential use in treating diseases like osteoporosis and muscle wasting [].
  • Relevance: This compound shares a high degree of structural similarity with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, with both containing the core tricyclic ring system and a nitro group at the 6th position. The main difference lies in the substituent at the 4th position, which is a 2-methyl-2-hydroxypropyl group in this compound and a 4-bromophenyl group in the target compound [].

1‐(8‐nitro‐3a,4,5,9b‐tetrahydro‐3H‐cyclopenta[c]quinolin‐4‐yl)ethane‐1,2‐diol (S‐40542)

  • Compound Description: This compound is a tetrahydroquinoline derivative investigated as a novel non-steroidal anti-androgen for its anti-tumor effects [].
  • Relevance: This compound shares the core tricyclic ring system and a nitro group at the 8th position with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key difference lies in the substituent at the 4th position, which is a 1,2-dihydroxyethyl group in S‐40542 and a 4-bromophenyl group in the target compound [].

6‐acetamido‐N‐(2‐(8‐cyano‐3a,4,5,9b‐tetrahydro‐3H‐cyclopenta[c]quinolin‐4‐yl)‐2‐methylpropyl)nicotinamide (1d)

  • Compound Description: This long-tail tetrahydroquinoline derivative is a potent androgen receptor agonist with a suitable in vitro and in vivo profile for use as an orally available SARM. It exhibits a desirable osteoanabolic effect on bone mineral density with reduced virilizing effects [].
  • Relevance: This compound shares the core tricyclic ring system with 4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The main structural differences include the presence of a cyano group at the 8th position, an acetamido group at the 6th position, and a complex nicotinamide-containing substituent at the 4th position, all of which are absent in the target compound [].

Properties

Product Name

4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C18H15BrN2O2/c19-12-9-7-11(8-10-12)17-14-4-1-3-13(14)15-5-2-6-16(21(22)23)18(15)20-17/h1-3,5-10,13-14,17,20H,4H2

InChI Key

OOLONEOOAVEPSE-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.